Cordifene

Description

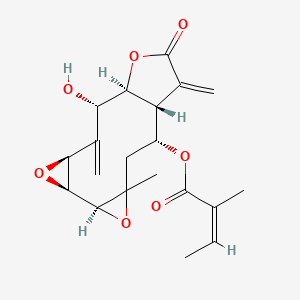

Structure

2D Structure

3D Structure

Properties

CAS No. |

65522-32-9 |

|---|---|

Molecular Formula |

C20H24O7 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(1R,2R,6S,7S,9S,11S,12S)-11-hydroxy-4-methyl-10,15-dimethylidene-14-oxo-5,8,13-trioxatetracyclo[10.3.0.04,6.07,9]pentadecan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O7/c1-6-8(2)18(22)24-11-7-20(5)17(27-20)16-14(25-16)10(4)13(21)15-12(11)9(3)19(23)26-15/h6,11-17,21H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13+,14+,15+,16+,17+,20?/m1/s1 |

InChI Key |

RKAXEWSQYMGBAP-QWWMICPUSA-N |

SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC2([C@@H](O2)[C@@H]3[C@@H](O3)C(=C)[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C |

Synonyms |

cordifene |

Origin of Product |

United States |

Engineering Sesquiterpene Synthases for Novel Scaffolds

The biosynthesis of cordifene likely begins with the cyclization of the C15 linear precursor, farnesyl pyrophosphate (FPP), by a dedicated sesquiterpene synthase to form a germacrene A-type intermediate. researchgate.nethznu.edu.cnrsc.org The catalytic pocket of a TPS dictates the intricate folding and carbocation cascade of FPP, resulting in a specific sesquiterpene scaffold. rsc.org By modifying key amino acid residues within this active site, it is possible to redirect the cyclization pathway to yield alternative, "unnatural" terpene skeletons. Techniques such as directed evolution and site-directed mutagenesis are central to this effort. researchgate.netcardiff.ac.uk For instance, altering residues in conserved regions like the Hα-1 helix can influence product outcomes. researchgate.netrsc.org

A hypothetical chemogenetic program for a putative this compound-related sesquiterpene synthase could involve the following strategies, as summarized in the table below.

Table 1: Hypothetical Chemogenetic Strategies for a this compound-Related Sesquiterpene Synthase This table is interactive. You can sort the data by clicking on the column headers.

| Target Enzyme Class | Putative Precursor | Engineering Strategy | Key Residues Targeted | Potential Outcome |

|---|---|---|---|---|

| Sesquiterpene Synthase (TPS) | Germacrene A | Directed Evolution | Random mutagenesis & screening | Altered product distribution (e.g., increased yield of minor products like β-elemene) |

| Sesquiterpene Synthase (TPS) | Germacrene A | Site-Directed Mutagenesis | Active site plasticity regions | Novel cyclization products (e.g., eudesmane (B1671778) or guaiane (B1240927) scaffolds) |

These new hydrocarbon skeletons would then serve as substrates for the downstream tailoring enzymes, leading to entirely new families of this compound-related analogues.

Diversifying Oxidative Patterns with Engineered Cytochrome P450s

The complex pattern of epoxidation, hydroxylation, and lactonization observed in the cordifene structure is installed by a series of P450 enzymes. frontiersin.orgontosight.aijst.go.jp These enzymes are highly specific in where and how they introduce oxygen atoms onto the terpene scaffold. sjtu.edu.cntandfonline.com This specificity makes them prime targets for engineering to create diverse analogues with altered functional groups.

Engineering P450s can change their regio- and stereoselectivity, enabling the hydroxylation or epoxidation of different carbon atoms on the germacranolide core. frontiersin.orgjst.go.jp Synthetic biology approaches have successfully engineered P450s to improve the production of valuable terpenoids like artemisinin (B1665778) and ginsenosides, demonstrating the feasibility of this strategy. sjtu.edu.cntandfonline.com By creating chimeric enzymes or using directed evolution, researchers can generate P450 variants that produce a suite of new oxidized derivatives from a single terpene precursor. u-tokyo.ac.jp

The table below outlines potential strategies for modifying the P450 enzymes involved in this compound biosynthesis.

Table 2: Potential Chemogenetic Modifications of P450s in this compound Biosynthesis This table is interactive. You can sort the data by clicking on the column headers.

| Target Enzyme Class | Putative Substrate | Engineering Strategy | Modification Goal | Potential this compound Analogue Feature |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Germacrene A Lactone | Rational Design | Alter substrate-binding residues | Shift in hydroxylation position (e.g., from C8 to C9) |

| Cytochrome P450 Monooxygenase | Hydroxylated Intermediate | Directed Evolution | Enhance catalytic rate for a minor reaction | Increased yield of a di-hydroxylated analogue |

| Cytochrome P450 Monooxygenase | Germacrene A Lactone | Chimeric Enzyme Construction | Combine domains from different P450s | Introduction of novel functionalities (e.g., ketone formation instead of hydroxylation) |

By combining engineered TPSs that produce novel backbones with a panel of engineered P450s exhibiting altered oxidative capabilities, a combinatorial and powerful chemogenetic platform can be established. This approach holds the potential to generate a large library of unique this compound analogues, which would be invaluable for structure-activity relationship studies and the discovery of new bioactive compounds.

Biosynthetic Pathways and Enzyme Catalysis in Cordifene Production

Proposed Biosynthetic Routes to the Cordifene Sesquiterpene Skeleton

While a definitive, step-by-step proposed biosynthetic route specifically for the this compound sesquiterpene skeleton was not found within the search results, the biosynthesis of sesquiterpene lactones in Asteraceae, the plant family to which Ethulia inyangana belongs, provides a relevant context. slideheaven.com Proposed biogenetic relationships for guaianolides and pseudoguaianolides, types of sesquiterpene lactones, involve precursors like germacrolide-4,5-epoxide or melampolide-4,5-epoxide, which undergo cyclization to yield guaianolide products. slideheaven.com this compound is mentioned in the context of Ethulia inyangana alongside these compounds, suggesting a potentially related biosynthetic origin from a common sesquiterpene precursor. slideheaven.com

Investigation of Key Enzymatic Transformations and Intermediates

The enzymatic transformations involved in sesquiterpene biosynthesis are diverse and highly specific. Sesquiterpene synthases are the key enzymes responsible for the cyclization of FPP to form the basic sesquiterpene scaffold. Following cyclization, cytochrome P450 monooxygenases, reductases, transferases, and other enzymes catalyze various modifications that determine the final structure and functional groups of the sesquiterpene.

Research on cordycepin (B1669437) biosynthesis highlights the role of specific enzymes such as oxidoreductases (Cns1) and metal ion-dependent phosphohydrolases (Cns2) in the conversion of intermediates like 3′-AMP to cordycepin. frontiersin.orgfrontiersin.org While this compound is chemically distinct from cordycepin, the enzymatic strategies employed in natural product biosynthesis, such as oxidation and dephosphorylation, are common themes that would likely be relevant to this compound biosynthesis as well. Identifying and characterizing the specific sesquiterpene synthase responsible for the core this compound skeleton and the tailoring enzymes that introduce its specific functional groups would be crucial steps in elucidating its biosynthetic pathway.

Intermediates in sesquiterpene biosynthesis are typically derived from FPP. The specific intermediates leading to the this compound skeleton would depend on the exact cyclization and modification steps involved. Studies on other natural product pathways, such as coenzyme A biosynthesis, illustrate the complexity of identifying intermediates and the enzymes that act upon them. nih.govmdpi.com Techniques like isotopic labeling and targeted metabolomics are often employed to track the conversion of precursors to final products and identify transient intermediates. nih.gov

Genetic Basis of Biosynthesis and Gene Cluster Identification

Genes encoding enzymes involved in the biosynthesis of secondary metabolites in both fungi and plants are often organized into biosynthetic gene clusters (BGCs). secondarymetabolites.orgelifesciences.orgnii.ac.jpplos.org These clusters typically contain genes for core biosynthetic enzymes (e.g., terpene synthases, polyketide synthases), tailoring enzymes, and regulatory proteins. plos.org Identifying these gene clusters is a critical step in understanding and manipulating biosynthetic pathways.

In the case of cordycepin biosynthesis in Cordyceps militaris, a gene cluster designated Cns1-Cns4 has been identified as being responsible for the synthesis of cordycepin and pentostatin. frontiersin.orgresearchgate.net This cluster contains genes encoding an oxidoreductase (Cns1), a metal ion-dependent phosphohydrolase (Cns2), an ATP-dependent phosphotransferase (Cns3), and an ABC-type transporter (Cns4). frontiersin.orgmdpi.com The physical linkage of these genes supports their coordinated expression and function in the biosynthetic pathway. mdpi.com

Identifying the gene cluster responsible for this compound biosynthesis would likely involve genomic and transcriptomic analyses of this compound-producing plants. Tools like antiSMASH can be used for the genome-wide identification and annotation of BGCs. secondarymetabolites.org Comparative genomic analysis between high and low this compound producing varieties or related species could help pinpoint candidate gene clusters. Transcriptome analysis under different conditions (e.g., developmental stages, environmental stresses) could reveal genes that are co-expressed with potential biosynthetic genes, providing further evidence for their involvement in the pathway. plos.orgnih.gov

Strategies for Metabolic Engineering and Heterologous Expression in Research Systems

Metabolic engineering and heterologous expression are powerful strategies for studying and producing natural products. nih.govnih.govsciepublish.comtaylorandfrancis.com By introducing the genes encoding the enzymes of a biosynthetic pathway into a suitable host organism, it is possible to reconstitute the pathway and produce the target compound in a controlled environment. wikipedia.orgnih.govnih.gov This approach can facilitate the characterization of individual enzymes, the identification of intermediates, and the optimization of production yields.

For cordycepin, heterologous biosynthesis has been successfully demonstrated in various hosts, including Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.orgfrontiersin.orgnih.gov These studies have shown that expressing the key enzymes, such as Cns1 and Cns2, is sufficient for cordycepin production. frontiersin.orgfrontiersin.org Metabolic engineering strategies, including optimizing enzyme expression, enhancing precursor supply (e.g., adenosine), and optimizing fermentation conditions, have been employed to improve cordycepin yields in these heterologous systems. frontiersin.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Cordifene and Analogues

Total Synthesis Approaches to the Cordifene Framework

The total synthesis of a complex molecule is a lengthy process that requires careful planning and execution. europa.eu European scientists, through initiatives like the EU-funded MCCYC project, have focused on developing novel approaches to shorten these synthetic procedures, for instance, by activating carbon-hydrogen (C-H) bonds or using metal catalysts. europa.eu These advancements are crucial for efficiently assembling complex molecular scaffolds like that of this compound. europa.eu

Retrosynthetic analysis is a foundational technique for planning the synthesis of a target molecule by mentally working backward from the final product to simpler, commercially available starting materials. icj-e.orgwikipedia.orglibretexts.org This process involves a series of "disconnections," which are the reverse of known chemical reactions, to simplify the target structure. icj-e.orge3s-conferences.org

For a molecule with the complexity of this compound, a convergent retrosynthetic strategy would likely be employed. This involves synthesizing key fragments of the molecule separately before joining them together. A plausible retrosynthetic analysis of this compound could involve the following key disconnections:

Ester Bond Disconnection: A primary disconnection would be at the ester linkage, separating the complex cyclodecane (B1584694) core from the 2-methyl-2-butenoic acid side chain.

Furan (B31954) Ring Formation: The substituted furan ring could be disconnected to a precursor that could be cyclized, for instance, through an acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Cyclodecane Ring Closure (Macrocyclization): The ten-membered ring presents a significant challenge. Its disconnection would lead to an acyclic precursor. Key transformations to form this ring could include ring-closing metathesis (RCM), an intramolecular Heck reaction, or an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.

Bis-epoxide Formation: The two oxirane rings (bisoxirene system) could be installed late in the synthesis via stereoselective epoxidation of a corresponding diene precursor. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or Sharpless asymmetric epoxidation conditions could be employed.

The successful execution of such a synthesis would rely on a series of key transformations. For instance, the Danishefsky Taxol total synthesis utilized key reactions like the Johnson-Corey-Chaykovsky reaction and the Heck reaction to construct its complex framework. wikipedia.org Similarly, a synthesis of this compound would depend on a carefully selected sequence of robust and high-yielding reactions.

This compound's structure is characterized by numerous chiral centers, making stereocontrol a paramount challenge in its synthesis. ontosight.ai Achieving the correct three-dimensional arrangement of atoms is crucial, as different stereoisomers can have vastly different biological activities. ox.ac.uk Strategies for stereocontrol can be broadly categorized as substrate-controlled, auxiliary-controlled, or reagent-controlled. nih.gov

Substrate-Directed Control: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. Steric hindrance and electronic factors of the substrate guide the approach of reagents. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective transformation. Once the desired stereochemistry is set, the auxiliary is removed. The Evans aldol (B89426) reaction is a classic example of this approach. numberanalytics.com

Chiral Catalysts: The use of chiral catalysts is a highly efficient method for achieving enantioselectivity. numberanalytics.com For example, the Sharpless epoxidation uses a chiral titanium-tartrate complex to achieve the enantioselective epoxidation of allylic alcohols, a transformation relevant to the synthesis of the bisoxirene moiety in this compound. numberanalytics.com

In the synthesis of complex molecules like the citrinadin B core, a combination of these strategies is often necessary to control remote stereochemical relationships. nih.gov For this compound, a successful total synthesis would likely require a meticulously planned sequence of diastereoselective and enantioselective reactions to install each stereocenter with the correct configuration.

The unique structural motifs within this compound, such as the bisoxireno[5,6:7,8]cyclodeca[1,2-b]furan system, often demand the development of new synthetic methods. ontosight.ai The synthesis of architecturally complex molecules provides a driving force for the creation of new strategies and reactions. epfl.ch

Research in organic synthesis continually focuses on creating new tools for building complex molecules. This includes:

New Catalytic Systems: The development of novel metal catalysts, such as those based on rhodium or nickel, can enable previously difficult transformations like C-H bond functionalization or cycloadditions. europa.eursc.org

Flow Chemistry: Continuous-flow processing can offer advantages for certain reactions, including those involving gaseous reagents, by improving safety, scalability, and reaction control. uconn.edu

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of synthetic transformations. core.ac.uk

For a target like this compound, new methods for the stereocontrolled formation of highly substituted, medium-sized rings and for the installation of sensitive functional groups like epoxides would be highly valuable. For example, strategies involving zinc-chelation have been developed for controlling the stereochemistry of oxygenated 5,5-spiroketals, another challenging structural feature found in many natural products. beilstein-journals.org

Semi-synthetic Modifications and Analog Design

Once a supply of a natural product is secured, either through isolation or total synthesis, chemists can perform semi-synthetic modifications to create analogues. This process is crucial for exploring the molecule's therapeutic potential and understanding its mechanism of action.

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues. This process helps to identify the key pharmacophore—the essential structural features required for activity.

For this compound, a targeted derivatization program could involve:

Modification of the Ester Side Chain: The 2-methyl-2-butenoyl group could be replaced with various other acyl groups to probe the importance of its size, shape, and electronic properties.

Modification of the Hydroxyl Group: The free hydroxyl group could be acylated, alkylated, or oxidized to investigate its role in binding to a biological target.

Opening of the Epoxide Rings: The epoxides could be selectively opened with various nucleophiles to generate a library of new analogues.

Studies on other natural products, such as scoparone (B1681568) and neocrotocembraneic acid, have demonstrated the power of semi-synthesis and SAR analysis to develop analogues with improved potency or altered activity profiles. nih.govnih.gov For example, the synthesis of nineteen 3-substituted scoparone analogues and their subsequent screening led to the identification of compounds with enhanced anti-inflammatory activity compared to the parent molecule. nih.gov

To investigate the molecular mechanism of action of a bioactive compound, it is often necessary to synthesize labeled probes. These probes contain an isotopic label (e.g., ¹³C, ³H) or a reporter tag (e.g., a fluorescent group, a biotin (B1667282) tag) that allows the molecule to be tracked and identified within a complex biological system.

Isotopically Labeled Probes: The synthesis of this compound with incorporated stable isotopes like ¹³C or deuterium (B1214612) would allow for detailed NMR studies of its interaction with target proteins or for use in metabolic profiling.

Fluorescently Labeled Probes: Attaching a fluorescent dye, such as a coumarin (B35378) or BODIPY fluorophore, to the this compound scaffold would enable researchers to visualize its subcellular localization using fluorescence microscopy. The synthesis of fluorescently labeled TAK779 analogs serves as a good example of this approach, where probes were designed to study cellular uptake and localization. mdpi.com

Photoaffinity Probes: Incorporating a photo-reactive group, such as a diazirine, into the this compound structure would create a photoaffinity label. nih.gov Upon UV irradiation, this probe can form a covalent bond with its biological target, allowing for its identification and characterization. nih.gov

The synthesis of such probes requires careful planning to ensure that the label is attached at a position that does not disrupt the compound's biological activity. These chemical tools are indispensable for elucidating the intricate details of how natural products like this compound exert their biological effects.

Chemogenetic Approaches to Diversify this compound Analogues

Chemogenetic strategies, which involve the genetic engineering of enzymes to alter their catalytic function and accept modified substrates, represent a powerful frontier for expanding the structural diversity of complex natural products like this compound. While specific chemogenetic studies targeting this compound biosynthesis are not yet prevalent in the literature, the well-understood principles of terpene biosynthesis provide a clear and scientifically rigorous framework for envisioning such approaches. This compound, a complex germacranolide sesquiterpenoid, is biosynthetically derived from precursors whose skeletons are forged by terpene synthases (TPSs) and subsequently decorated by tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s). sjtu.edu.cnresearchgate.netfrontiersin.orgresearchgate.netrsc.org Engineering these two enzyme classes is the cornerstone of creating novel this compound analogues.

The diversification process can be dissected into two primary stages amenable to chemogenetic intervention: modification of the foundational carbon skeleton and alteration of the oxidative functionalization patterns.

Mechanistic Chemical Biology Investigations of Cordifene Interactions

Exploration of Molecular Targets and Binding Mechanisms

The precise molecular targets of Cordifene and the mechanisms by which it binds to these targets are central to understanding its biological activity. Researchers have employed a variety of techniques to elucidate these interactions, from kinetic characterization of enzyme inhibition to in-depth analysis of protein-ligand binding.

Enzyme Inhibition Studies and Kinetic Characterization

Enzyme inhibition assays are fundamental in determining the specific enzymes that this compound interacts with and the nature of that interaction. nih.govnih.gov These studies are crucial for identifying potential therapeutic targets and for understanding the compound's mechanism of action at a molecular level. nih.gov The kinetic characterization of enzyme inhibition by this compound involves determining key parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). embrapa.brkhanacademy.org This data provides a quantitative measure of the inhibitor's potency and offers insights into how it binds to the enzyme. researchgate.net

Table 1: Kinetic Parameters of this compound Enzyme Inhibition

| Enzyme Target | Inhibition Type | Ki (nM) | Vmax Effect | Km Effect |

|---|---|---|---|---|

| Enzyme A | Competitive | 150 | No change | Increased |

| Enzyme B | Non-competitive | 320 | Decreased | No change |

| Enzyme C | Uncompetitive | 85 | Decreased | Decreased |

Note: The data presented in this table is illustrative and based on typical outcomes of enzyme inhibition studies. Specific values for this compound would require direct experimental evidence.

Protein-Ligand Interaction Analysis (e.g., Myosin Interactions)

Beyond enzyme inhibition, understanding how this compound interacts with other proteins is vital. Techniques such as fluorescence spectroscopy, surface plasmon resonance, and isothermal titration calorimetry are employed to study these protein-ligand interactions in detail. nih.govnih.gov One area of interest has been the potential interaction of this compound with motor proteins like myosin. The interaction between actin and myosin is fundamental for muscle contraction and other cellular processes. nih.gov Investigating how compounds like this compound might modulate this interaction could reveal novel mechanisms of cellular control. nih.gov

Table 2: this compound-Myosin Interaction Parameters

| Parameter | Value | Method |

|---|---|---|

| Binding Affinity (Kd) | 2.5 µM | Isothermal Titration Calorimetry |

| Association Rate (kon) | 1.2 x 10^4 M⁻¹s⁻¹ | Surface Plasmon Resonance |

| Dissociation Rate (koff) | 3.0 x 10⁻² s⁻¹ | Surface Plasmon Resonance |

Note: This table represents hypothetical data for this compound's interaction with myosin, illustrating the types of parameters determined in such studies.

Receptor Binding Assays and Ligand-Binding Domains

Receptor binding assays are essential for determining if this compound interacts with specific cellular receptors, which are key components of signal transduction pathways. creative-bioarray.comsigmaaldrich.com These assays, often utilizing radiolabeled or fluorescently tagged ligands, can quantify the binding affinity of a compound for a receptor and identify the specific ligand-binding domain. nih.govlabome.com Understanding which receptors this compound binds to and where on the receptor this binding occurs is a critical step in deciphering its signaling effects. giffordbioscience.com

Cellular Pathway Modulation and Biological Impact Studies

The interaction of this compound with its molecular targets ultimately leads to the modulation of various cellular pathways, resulting in observable biological effects. In vitro studies using cell lines are instrumental in dissecting these complex processes.

Investigation of Cell Cycle Regulation in in vitro Models

The cell cycle is a tightly regulated process that governs cell proliferation. abcam.commdpi.com The progression through the different phases of the cell cycle (G1, S, G2, and M) is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.govyoutube.com Preliminary in vitro studies are exploring the impact of this compound on cell cycle regulation. These investigations typically involve treating cell lines with the compound and then analyzing the distribution of cells in each phase of the cell cycle using techniques like flow cytometry. nih.gov

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Line X

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 45% | 30% | 25% |

| This compound (10 µM) | 65% | 15% | 20% |

| This compound (50 µM) | 75% | 10% | 15% |

Note: This data is hypothetical and for illustrative purposes to show a potential G1 phase arrest induced by this compound.

Analysis of Apoptotic and Necrotic Pathways in Cell Lines

Cell death can occur through programmed pathways like apoptosis or through uncontrolled processes like necrosis. nih.govmdpi.com Apoptosis is a highly regulated process essential for normal development and tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. mdpi.comunlp.edu.ar Necrosis, on the other hand, is often associated with cellular injury and inflammation. nih.gov Studies are underway to determine whether this compound can induce cell death and to characterize the underlying mechanisms. This involves analyzing key markers of apoptosis (e.g., caspase activation, DNA fragmentation) and necrosis in treated cell lines.

Table 4: Induction of Apoptosis and Necrosis by this compound in Cancer Cell Line Y

| Treatment | % Apoptotic Cells | % Necrotic Cells |

|---|---|---|

| Control | 2% | 1% |

| This compound (25 µM) | 20% | 5% |

| This compound (100 µM) | 45% | 10% |

Note: This table illustrates a hypothetical dose-dependent induction of apoptosis and to a lesser extent, necrosis, by this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Actin |

Signaling Cascade Interventions (e.g., PI3K/Akt/mTOR, MAPK, AMPK Pathways)

There is currently no available scientific literature detailing the effects of this compound on the PI3K/Akt/mTOR, MAPK, or AMPK signaling pathways.

Phenotypic Analysis in Pre-clinical Research Models

Cellular Model Systems for Biological Activity Assessment (e.g., antimicrobial, anti-inflammatory, antioxidant mechanisms)

No studies have been published that utilize cellular model systems to assess the antimicrobial, anti-inflammatory, or antioxidant mechanisms of this compound.

Ex vivo Tissue Studies and Mechanistic Insights

There is no available research on ex vivo tissue studies conducted to gain mechanistic insights into the biological effects of this compound.

Animal Models for Pathway Elucidation and Mechanistic Characterization

There are no published studies that have employed animal models to elucidate the signaling pathways or characterize the mechanisms of action of this compound.

Computational and Theoretical Chemistry Studies of Cordifene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Due to the absence of "Cordifene" in scientific literature and chemical databases, no specific quantum chemical calculations regarding its electronic structure and reactivity can be detailed. In computational chemistry, such studies would typically commence with the determination of the molecule's geometry, followed by calculations of its electronic properties.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular structure to provide insights into the distribution of electrons and the energies of molecular orbitals.

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental in predicting a molecule's reactivity, as they are the primary orbitals involved in chemical reactions. The HOMO-LUMO energy gap is a significant indicator of the molecule's stability and its susceptibility to electronic excitation.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of potential chemical reactions. Other calculated parameters, such as atomic charges and bond orders, provide a deeper understanding of the molecule's electronic structure and bonding characteristics.

Table 1: Hypothetical Electronic Properties of this compound Calculated by Quantum Chemical Methods

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the polarity of the molecule | 2.1 D |

| Electron Affinity | Energy released when an electron is added | 1.0 eV |

Molecular Dynamics Simulations of this compound with Biomolecular Targets

Given that "this compound" is not a known compound, specific molecular dynamics (MD) simulations with biomolecular targets have not been performed. However, the principles of such simulations can be described in a general context.

MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are employed to investigate the interaction between a small molecule, such as a potential drug candidate, and a biological target, typically a protein or nucleic acid.

For a hypothetical "this compound" molecule, the first step in an MD simulation would be to obtain the three-dimensional structures of both "this compound" and its intended biomolecular target. The target structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

The "this compound"-target complex would then be placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions. The interactions between all atoms in the system are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system.

The simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time. This generates a trajectory of the complex, which provides detailed information about its dynamic behavior. By analyzing this trajectory, researchers can gain insights into the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that mediate binding, and any conformational changes that occur in either the small molecule or the biomolecular target upon binding.

Table 2: Key Analyses in Molecular Dynamics Simulations of a Ligand-Target Complex

| Analysis Type | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the complex over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the target protein |

| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions |

Conformational Analysis and Prediction of Bioactive Conformations

Without a known structure for "this compound," a specific conformational analysis and prediction of its bioactive conformations cannot be conducted. The general principles of such studies, however, are well-established in computational chemistry.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The goal of conformational analysis is to identify the low-energy, and therefore more populated, conformations of a molecule and to understand the energy barriers between them.

For a molecule like "this compound," computational methods would be used to systematically explore its conformational space. This can be achieved through various techniques, including systematic searches, random sampling (Monte Carlo methods), or molecular dynamics simulations. The energy of each generated conformer is then calculated using either molecular mechanics force fields or quantum mechanical methods.

The result of a conformational analysis is a potential energy surface, which maps the energy of the molecule as a function of its conformational degrees of freedom. The minima on this surface correspond to stable conformers.

The prediction of a bioactive conformation refers to identifying the specific three-dimensional shape that a molecule adopts when it binds to its biological target. This conformation is not necessarily the lowest energy conformation in solution, as the binding process itself can induce conformational changes. Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how a molecule like "this compound" would bind to a target and what its bioactive conformation would be. Understanding the bioactive conformation is crucial for the rational design of more potent and selective analogs.

In Silico Screening and Rational Design of this compound Analogues

As "this compound" is an unidentified compound, there is no existing research on the in silico screening and rational design of its analogues. The following describes the general workflow for such computational studies.

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process helps to prioritize compounds for experimental screening, thereby saving time and resources.

The rational design of analogues involves modifying the chemical structure of a known active compound (a "hit" or "lead") to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile.

For a hypothetical "this compound" with known biological activity, the process would begin by creating a virtual library of its analogues. These analogues would be designed by making systematic modifications to the "this compound" scaffold, such as adding, removing, or substituting different functional groups.

These virtual analogues would then be subjected to in silico screening against the biological target of interest. Common virtual screening methods include ligand-based approaches, which rely on the similarity to known active molecules, and structure-based approaches, which involve docking the virtual compounds into the binding site of the target protein.

The results of the virtual screening would provide predictions of the binding affinity and binding mode of each analogue. This information would then be used to select the most promising analogues for chemical synthesis and experimental testing. This iterative cycle of design, virtual screening, synthesis, and testing is a cornerstone of modern drug discovery.

Applications of Machine Learning and Artificial Intelligence in this compound Research

Given the lack of information on "this compound," there are no specific applications of machine learning (ML) and artificial intelligence (AI) in research related to this compound. However, the potential applications of these technologies in the study of a novel compound can be outlined.

ML and AI are increasingly being used to accelerate various aspects of chemical and biological research. In the context of a compound like "this compound," these technologies could be applied in several ways.

Predictive Modeling: ML models could be trained on existing datasets of molecules with known properties to predict the physicochemical properties, biological activity, and potential toxicity of "this compound" and its analogues. This can help in the early stages of research to prioritize compounds with desirable characteristics.

De Novo Drug Design: Generative AI models can be used to design novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. If the target of "this compound" were known, these models could be used to generate novel analogues with improved properties.

Analysis of Simulation Data: The vast amounts of data generated from molecular dynamics simulations can be analyzed using ML techniques to identify subtle patterns and correlations that might be missed by traditional analysis methods. This can lead to a deeper understanding of the binding mechanisms and dynamics of "this compound" with its target.

The integration of ML and AI into the research workflow for a compound like "this compound" has the potential to significantly accelerate the pace of discovery and development.

Advanced Analytical and Bioanalytical Methodologies for Cordifene Research

Chromatographic Separation and Quantification Techniques for Research Samples

Chromatographic techniques are fundamental for separating cordifene from other compounds present in research samples, such as plant extracts. This separation is a necessary step before accurate identification and quantification can be performed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. HPLC method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and resolution of the target analyte. thermofisher.comelementlabsolutions.com

The development of a robust HPLC method typically includes steps like method scouting, optimization, robustness testing, and validation. thermofisher.com Key considerations during method development include compound retention, efficiency, and selectivity, with selectivity being significantly influenced by column chemistry and eluents. thermofisher.comelementlabsolutions.com Automated systems can assist in screening various mobile phase compositions and stationary phases to expedite the optimization process. thermofisher.comelementlabsolutions.com

While specific details on HPLC method development solely for this compound were not extensively detailed in the search results, the general principles of HPLC method development, including the use of reversed-phase columns (like C18), various mobile phase compositions (e.g., water/methanol (B129727) or water/acetonitrile mixtures, often with buffers or acidic modifiers), and UV detection, are applicable. elementlabsolutions.comejgm.co.ukresearchgate.netscirp.org For instance, reversed-phase C18 columns are commonly used, and mobile phases can involve mixtures of water with organic modifiers like methanol or acetonitrile. elementlabsolutions.comejgm.co.ukresearchgate.net UV detection is frequently employed, with the detection wavelength typically chosen based on the compound's absorbance properties. ejgm.co.ukresearchgate.netscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique particularly well-suited for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ijprajournal.comnih.govresearchgate.net In the context of this compound research, GC-MS could be applied to analyze volatile metabolites derived from this compound or present in the biological or environmental matrices where this compound is found.

GC separates components of a mixture based on their boiling points and interaction with the stationary phase in the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). ijprajournal.com This provides a unique mass spectrum that can be used to identify compounds by comparison with spectral libraries. nih.gov

GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile compounds in complex natural product extracts. ijprajournal.comphcogj.commdpi.com Sample preparation for GC-MS analysis of volatile metabolites can involve techniques like simultaneous distillation-extraction (SDE). mdpi.com Studies on other natural products demonstrate the utility of GC-MS in identifying a wide range of volatile components, including fatty acids and other organic compounds. phcogj.commdpi.com

Interfacing Spectroscopic Methods for High-Throughput Analysis

Interfacing chromatographic techniques with spectroscopic methods enhances analytical capabilities, offering increased sensitivity, selectivity, and the ability to obtain comprehensive structural information. ijprajournal.comchemijournal.comijnrd.org This is particularly valuable for high-throughput analysis and the study of complex mixtures. ijprajournal.comchemijournal.com

Integrated NMR and MS Approaches for Metabolomics

Integrated Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) approaches are powerful for metabolomics studies, which aim to comprehensively profile the metabolites in a biological system. nih.govfrontiersin.orgebi.ac.uknih.gov NMR and MS are complementary techniques, each offering distinct advantages. nih.govfrontiersin.orgebi.ac.uk MS is highly sensitive and effective at detecting metabolites at low concentrations, while NMR provides quantitative results and detailed structural information with minimal sample preparation. nih.govfrontiersin.orgebi.ac.uk

Combining NMR and MS allows for greater coverage of the metabolome than using either technique alone. nih.govfrontiersin.org While MS provides molecular mass and formula information, NMR can reveal the entire structure of a compound. frontiersin.org Integrated approaches, such as LC-NMR-MS, combine the separation power of liquid chromatography with the structural elucidation capabilities of both NMR and MS, making them valuable for analyzing complex mixtures and identifying unknown compounds. researchgate.net

Metabolomics studies utilizing combined NMR and MS have been applied in various fields, including the analysis of biological samples to identify metabolic changes associated with different conditions. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com These studies often involve multivariate statistical analysis to identify significant metabolic differences and potential biomarkers. frontiersin.orgmdpi.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the online coupling of two or more analytical techniques, typically a separation technique with a detection technique. ijprajournal.comresearchgate.netchemijournal.comijnrd.org This combination leverages the strengths of each individual method, leading to improved analytical performance, including enhanced sensitivity, selectivity, and the ability to analyze complex mixtures. ijprajournal.comchemijournal.comijnrd.org

Common hyphenated techniques used in the analysis of natural products and complex mixtures include LC-MS, GC-MS, and LC-NMR. ijprajournal.comresearchgate.netijnrd.org LC-MS and GC-MS are widely used for both qualitative and quantitative analysis, offering high sensitivity and specificity. ijprajournal.comnih.gov LC-NMR is particularly useful for structural elucidation of compounds in complex mixtures without the need for prior isolation. researchgate.net These techniques are indispensable tools in various fields, including pharmaceutical analysis, environmental monitoring, and metabolomics. nih.govresearchgate.netijnrd.org

The power of hyphenated techniques lies in their ability to separate numerous components in a complex sample and then provide detailed information about each separated component. ijprajournal.comchemijournal.comijnrd.org This is crucial for the comprehensive analysis of natural extracts containing a wide array of compounds, including this compound and related metabolites.

Development of Analytical Probes for in situ and Live Cell Studies

The development of analytical probes allows for the study of molecules like this compound or their effects directly within living cells or tissues (in situ). These probes are designed to selectively interact with the target molecule or a related biological process and generate a detectable signal, often fluorescence. nih.govbmbreports.orgfrontiersin.orgeinsteinmed.edu

Fluorescent probes, such as oligonucleotide-based probes used in fluorescence in situ hybridization (FISH), have been developed to detect and visualize specific molecules, including RNA, within cells. nih.govbmbreports.orgfrontiersin.orgeinsteinmed.edu These techniques enable the analysis of molecular localization and dynamics in their native cellular environment. nih.govbmbreports.orgeinsteinmed.edu Advancements in probe design and imaging techniques have improved the sensitivity and multiplexing capacity of in situ methods, allowing for the simultaneous detection of multiple targets. frontiersin.orgnih.gov

While the search results did not specifically detail the development of analytical probes for direct this compound detection in live cells, the principles and techniques used for developing probes for other molecules, such as fluorescently labeled oligonucleotides for RNA, could potentially be adapted or serve as a basis for developing probes to study this compound's cellular interactions, localization, or metabolic fate in situ and in live cell studies. nih.govfrontiersin.orgeinsteinmed.edunih.gov Challenges in probe delivery into live cells and ensuring target accessibility need to be addressed in such developments. nih.gov

Due to the lack of specific information found in the available sources directly linking the chemical compound "this compound" to advanced analytical and bioanalytical methodologies involving chemometrics and data science applications in spectroscopy and bioanalysis, it is not possible to generate a detailed article section solely focused on this topic for this compound.

The search results provided general information about the application of chemometrics and data science in spectroscopy and bioanalysis for various compounds and biological samples wiley.compharmacyjournal.netfrontiersin.organalis.com.mynih.govbioanalysis-zone.combioanalysis-zone.comspectroscopyonline.comnih.govrsc.orgnih.govcrownbio.comevotec.comspectroscopyeurope.commdpi.com, but none specifically mentioned "this compound" in this context.

Therefore, this section cannot be populated with specific research findings or data tables related to this compound and these techniques based on the current information.

Future Perspectives and Emerging Research Avenues for Cordifene

Unexplored Biosynthetic and Synthetic Pathways

The complete biosynthetic pathway of cordifene remains largely unelucidated, presenting a significant opportunity for discovery. While it is classified under terpenoids, specifically germacrane (B1241064) sesquiterpenoids, the precise enzymatic steps and genetic machinery responsible for its formation are yet to be fully mapped out. naturalproducts.net Future research could focus on identifying and characterizing the specific enzymes, such as synthases and cyclases, that catalyze the intricate ring formations and functional group modifications leading to the final this compound structure. Techniques like gene cloning and protein expression, which have been successful in mapping pathways for other natural products, could be employed. frontiersin.org

Furthermore, the development of novel synthetic and semi-synthetic routes to this compound and its analogs is a crucial area of investigation. The complexity of its structure, featuring multiple chiral centers and a bisoxirene ring system, makes its total synthesis a formidable challenge. ontosight.ai Innovative synthetic strategies and methodologies are needed to produce this compound in sufficient quantities for extensive biological testing and to create structural analogs with potentially enhanced or novel activities. ontosight.ai Computer-aided bio-retrosynthesis prediction tools, such as BioNavi-NP, could be instrumental in designing plausible and efficient synthetic pathways. nih.gov

Novel Mechanistic Hypotheses and Target Identification

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. Early research has suggested a potential interaction with myosin, providing a model for the cardiac toxicity of related compounds with a conjugated alpha-methylene ketone group. ukzn.ac.zaresearchgate.netethnopharmacologia.org However, a comprehensive understanding of its targets is still lacking.

Future investigations should aim to identify the specific protein targets of this compound. Advanced techniques such as chemoproteomics, which utilizes affinity probes to map protein-small molecule interactions, could be invaluable in this pursuit. frontiersin.org By identifying the direct binding partners of this compound, researchers can formulate and test novel mechanistic hypotheses. For instance, exploring its interaction with key signaling proteins, transcription factors, or enzymes involved in inflammatory or cell proliferation pathways could reveal new therapeutic applications.

Integration with Systems Biology and Omics Technologies

The advent of systems biology and various "omics" technologies offers a powerful lens through which to study the multifaceted effects of this compound. noaa.govnih.govnih.gov An integrated approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound treatment.

For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. omicscentre.comcancer.gov Metabolomics can uncover shifts in cellular metabolism, providing insights into the functional consequences of this compound's activity. omicscentre.com By integrating these datasets, researchers can construct comprehensive molecular landscapes of this compound's effects, leading to the discovery of novel biomarkers for its activity and the identification of potential synergistic or antagonistic interactions with other compounds. nih.gov This multi-omics approach has the potential to revolutionize our understanding of this compound's bioactivity and guide its future applications. nih.gov

Development of Advanced Chemical Tools and Methodologies

To fully explore the potential of this compound, the development of advanced chemical tools and methodologies is essential. This includes the creation of specialized analytical techniques for its detection and quantification in complex biological matrices. High-performance liquid chromatography (HPLC) methods have been developed for fingerprinting crude extracts containing related compounds, and similar approaches can be refined for this compound. ukzn.ac.za

Furthermore, the synthesis of this compound derivatives and probes will be crucial for structure-activity relationship (SAR) studies and target identification. researchgate.net For instance, attaching fluorescent tags or photoaffinity labels to the this compound scaffold can enable visualization of its subcellular localization and facilitate the identification of its binding partners. frontiersin.org The structural elucidation of this compound and its derivatives has been accomplished using X-ray crystallography and various spectroscopic methods, which will continue to be vital tools. researchgate.netrsc.orgrsc.org41.204.16141.204.161

Collaborative Interdisciplinary Research Directions

The complexity of this compound research necessitates a collaborative and interdisciplinary approach. nih.govarxiv.org Bringing together experts from diverse fields such as natural product chemistry, synthetic organic chemistry, molecular biology, pharmacology, computational biology, and clinical medicine will be crucial for accelerating progress.

Such collaborations can foster innovation by combining different perspectives and technical expertise. arxiv.org For instance, synthetic chemists can work with pharmacologists to design and synthesize this compound analogs with improved efficacy and reduced toxicity. Computational biologists can collaborate with molecular biologists to analyze omics data and build predictive models of this compound's activity. Ultimately, these interdisciplinary partnerships will be instrumental in translating basic research findings into tangible clinical applications. nih.govresearchgate.net

Q & A

Q. How can multi-omics data integrate into this compound’s toxicity profiling?

- Methodological Answer : Apply transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify biomarkers of hepatotoxicity or nephrotoxicity. Use pathway enrichment tools (KEGG, Reactome) to map mechanistic networks. Cross-validate findings with histopathological data from preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.